Cas no 1443344-66-8 ((3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE)

(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE 化学的及び物理的性質
名前と識別子
-
- (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE
- Benzene, 1,3-difluoro-5-[[(3-fluorophenyl)thio]methyl]-
-
- MDL: MFCD18911149
- インチ: 1S/C13H9F3S/c14-10-2-1-3-13(7-10)17-8-9-4-11(15)6-12(16)5-9/h1-7H,8H2
- InChIKey: GINJOTVPASFNRM-UHFFFAOYSA-N
- ほほえんだ: C1(F)=CC(CSC2=CC=CC(F)=C2)=CC(F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 3
(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB429720-1 g |
1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene |
1443344-66-8 | 1g |
€594.40 | 2023-03-12 | ||
abcr | AB429720-1g |
1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene; . |
1443344-66-8 | 1g |
€1621.70 | 2024-04-19 | ||
Crysdot LLC | CD12142219-10g |
(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |
1443344-66-8 | 97% | 10g |
$1882 | 2024-07-23 | |
Crysdot LLC | CD12142219-25g |
(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |
1443344-66-8 | 97% | 25g |
$3333 | 2024-07-23 | |
abcr | AB429720-5 g |
1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene |
1443344-66-8 | 5g |
€1,373.40 | 2023-03-12 | ||
abcr | AB429720-5g |
1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene |
1443344-66-8 | 5g |
€1373.40 | 2023-09-04 | ||
Ambeed | A804476-1g |
(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |
1443344-66-8 | 97% | 1g |
$441.0 | 2024-04-23 | |
Crysdot LLC | CD12142219-5g |
(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |
1443344-66-8 | 97% | 5g |
$1177 | 2024-07-23 | |
Crysdot LLC | CD12142219-1g |
(3,5-Difluorobenzyl)(3-fluorophenyl)sulfane |
1443344-66-8 | 97% | 1g |
$437 | 2024-07-23 |
(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANEに関する追加情報
Introduction to (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE (CAS No. 1443344-66-8)
(3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE (CAS No. 1443344-66-8) is a unique and versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinct molecular structure, which includes a sulfane (sulfur) bridge connecting a 3,5-difluorobenzyl group and a 3-fluorophenyl group. The presence of fluorine atoms imparts unique chemical and physical properties, making it an intriguing subject for both academic research and industrial applications.
The chemical formula of (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE is C12H9F3S, with a molecular weight of approximately 240.25 g/mol. The compound is typically synthesized through the reaction of 3,5-difluorobenzyl chloride and 3-fluorophenylthiol in the presence of a base such as potassium carbonate. This synthetic route has been well-documented in the literature and is known for its high yield and purity.
In the realm of pharmaceutical research, (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE has shown promise as a potential lead compound for the development of new drugs. Recent studies have focused on its biological activity, particularly its ability to modulate specific protein targets involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding has sparked interest in exploring its therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its pharmaceutical applications, (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials with enhanced performance characteristics. For example, researchers at the University of California have demonstrated that this compound can be used as a building block for the synthesis of conductive polymers with improved electrical conductivity and thermal stability. These materials have potential applications in electronics, energy storage devices, and sensors.
The physical properties of (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE are also noteworthy. It is a colorless liquid at room temperature with a boiling point of around 180°C at atmospheric pressure. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and processes. Its low toxicity and environmental stability further enhance its appeal for industrial applications.
In terms of safety and handling, (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE should be stored in a cool, dry place away from direct sunlight and incompatible materials. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of personnel and the integrity of experimental results.
The current market landscape for (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE reflects its growing importance in both research and commercial settings. Several specialized chemical suppliers offer this compound with varying degrees of purity to meet the diverse needs of customers. The increasing demand for high-purity compounds in pharmaceutical research and advanced materials development has driven advancements in synthesis methods and purification techniques.
In conclusion, (3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE (CAS No. 1443344-66-8) is a multifaceted compound with significant potential across multiple disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers exploring new frontiers in pharmaceuticals, materials science, and chemical synthesis. As ongoing studies continue to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in shaping the future of these fields.
1443344-66-8 ((3,5-DIFLUOROBENZYL)(3-FLUOROPHENYL)SULFANE) 関連製品
- 2033707-36-5(2-(2-nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine)
- 1261854-98-1(6-Fluoro-5-(2-(trifluoromethoxy)phenyl)picolinaldehyde)
- 2248393-87-3(Cyclopropaneethanol, β,1-dimethyl-)
- 2460754-56-5(1-2-(5-bromothiophen-3-yl)cyclopropyl-2-chloroethan-1-one)
- 2105275-23-6(2-(1-methyl-1H-pyrazol-3-yl)propanenitrile)
- 2138437-89-3(5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde)
- 898789-96-3(2',4'-Dichloro-3-(2-methylphenyl)propiophenone)
- 2549054-44-4(1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole)
- 1172522-24-5(3-5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl-1-cyclopropanecarbonylpiperidine)
- 2138559-63-2(3-Methyl-3-propylpiperidin-2-one)
